BenchChemオンラインストアへようこそ!

2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

epigenetics bromodomain inhibitor TRIM24

2,4-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS 1203044-69-2, molecular formula C₁₆H₁₉NO₅S, MW 337.4 g/mol) is a substituted benzenesulfonamide featuring a 2,4-dimethoxy substitution pattern on the benzene ring and an N-(2-phenoxyethyl) side chain. The compound belongs to a family of regioisomeric dimethoxy-N-(2-phenoxyethyl)benzenesulfonamides, with the 2,5-isomer (CAS 1105234-30-7) and 3,4-isomer (CAS 540518-94-3) sharing identical molecular formulae but differing in methoxy group positioning.

Molecular Formula C16H19NO5S
Molecular Weight 337.39
CAS No. 1203044-69-2
Cat. No. B2858781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
CAS1203044-69-2
Molecular FormulaC16H19NO5S
Molecular Weight337.39
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)OC
InChIInChI=1S/C16H19NO5S/c1-20-14-8-9-16(15(12-14)21-2)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3
InChIKeyAGUQGHMIEFMHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS 1203044-69-2): Structural Identity and Comparator Landscape for Research Procurement


2,4-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS 1203044-69-2, molecular formula C₁₆H₁₉NO₅S, MW 337.4 g/mol) is a substituted benzenesulfonamide featuring a 2,4-dimethoxy substitution pattern on the benzene ring and an N-(2-phenoxyethyl) side chain [1]. The compound belongs to a family of regioisomeric dimethoxy-N-(2-phenoxyethyl)benzenesulfonamides, with the 2,5-isomer (CAS 1105234-30-7) and 3,4-isomer (CAS 540518-94-3) sharing identical molecular formulae but differing in methoxy group positioning . The 2,4-dimethoxybenzenesulfonamide scaffold has been structurally validated in a co-crystal complex with the TRIM24 PHD-bromodomain (PDB 4YAD, resolution 1.73 Å), establishing this substitution pattern as a defined pharmacophore for bromodomain-containing epigenetic reader proteins [2]. The phenoxyethyl sulfonamide linker motif has been independently characterized in LRS-targeted mTORC1 inhibitor development, where it replaced the adenylate group in simplified leucyladenylate sulfamates to yield compounds with reduced polarity and fewer asymmetric centers [3].

Why Positional Isomers of Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide Cannot Be Interchanged in Drug Discovery and Chemical Biology Workflows


The three regioisomeric dimethoxy-N-(2-phenoxyethyl)benzenesulfonamides (2,4-; 2,5-; and 3,4-substituted) share identical molecular formula (C₁₆H₁₉NO₅S) and molecular weight (337.4 g/mol), yet their methoxy group positioning creates fundamentally distinct electronic surfaces, dipole moments, and hydrogen-bonding geometries that govern protein-ligand recognition . The 2,4-dimethoxy pattern places the sulfonamide group between two electron-donating methoxy substituents at the ortho and para positions, generating a unique electrostatic potential map distinct from the 2,5- (para-methoxy without ortho influence) and 3,4- (adjacent methoxy groups forming a catechol-like motif) isomers . Critically, only the 2,4-dimethoxybenzenesulfonamide scaffold has been experimentally co-crystallized with a bromodomain target (TRIM24 PHD-bromodomain, PDB 4YAD), demonstrating specific binding interactions including hydrogen bonds between the sulfonamide NH and protein backbone, and van der Waals packing of the 4-methoxy group into a hydrophobic subpocket [1]. The 2,5- and 3,4-isomers lack any comparable structural biology validation. Furthermore, substituting the methoxy groups with methyl groups (2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide) eliminates two hydrogen bond acceptors, removing key interaction potential with polar protein residues [2]. These substitution-dependent recognition features mean that generic interchange of in-class compounds will alter or abolish target engagement profiles irrespective of shared molecular scaffold.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS 1203044-69-2) Versus Closest Analogs


Crystal Structure Validation: 2,4-Dimethoxybenzenesulfonamide Scaffold Engages TRIM24 PHD-Bromodomain at 1.73 Å Resolution, While 2,5- and 3,4-Isomers Lack Any Structural Biology Data

The 2,4-dimethoxybenzenesulfonamide core has been co-crystallized with the TRIM24 PHD-bromodomain (PDB 4YAD, resolution 1.73 Å, R-Free 0.208, R-Work 0.176), providing atomic-level validation of the 2,4-substitution pattern as a bromodomain recognition motif [1]. The closely related compound 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (compound 3b) served as the lead structure in the IACS-9571 medicinal chemistry program, which ultimately yielded a dual TRIM24-BRPF1 inhibitor with ITC Kd values of 31 nM and 14 nM, respectively [2]. In contrast, neither the 2,5-dimethoxy (CAS 1105234-30-7) nor the 3,4-dimethoxy (CAS 540518-94-3) positional isomers have any deposited co-crystal structures in the PDB, and no TRIM24 or bromodomain binding data exist for these isomers in public databases [3]. For researchers developing bromodomain-targeted chemical probes, the 2,4-isomer is the only regioisomer with experimentally validated binding geometry to this epigenetic target class.

epigenetics bromodomain inhibitor TRIM24 structural biology chemical probe

Physicochemical Differentiation: 2,4-Dimethoxy Substitution Increases Polar Surface Area and Hydrogen Bond Acceptor Count Relative to the Unsubstituted Parent and the 2,4-Dimethyl Analog

The 2,4-dimethoxy groups introduce two additional hydrogen bond acceptors and increase topological polar surface area (TPSA) by 4.4 Ų compared to the unsubstituted parent N-(2-phenoxyethyl)benzenesulfonamide (CAS 117824-64-3) [1][2]. The TPSA of 82.2 Ų (6 H-bond acceptors, 1 H-bond donor) for the target compound places it in a favorable range for oral bioavailability (typically <140 Ų), while maintaining sufficient polarity for aqueous solubility relative to the more lipophilic 2,4-dimethyl analog (which replaces two -OCH₃ with two -CH₃ groups, eliminating two H-bond acceptors and reducing TPSA) [3]. The XLogP3-AA of 2.5 indicates balanced lipophilicity, avoiding the excessive hydrophobicity that often leads to poor solubility and promiscuous binding. The 3,4-dimethoxy isomer is predicted to have a pKa of 10.78±0.50, suggesting the sulfonamide NH is less acidic than in the 2,4-isomer (where ortho-methoxy electron donation may further modulate acidity), potentially affecting ionization state at physiological pH .

medicinal chemistry drug-like properties physicochemical profiling SAR lead optimization

Phenoxyethyl Sulfonamide Linker in LRS/mTORC1 Inhibitor Development: The 2,4-Dimethoxy Variant Provides a Structurally Distinct Pharmacophore from the 4-Pyrazolyl-Substituted BC-LI-0186

The N-(2-phenoxyethyl)benzenesulfonamide moiety was identified in the 2017 Yoon et al. study as a replacement for the adenylate group in leucyladenylate sulfamate-based LRS-targeted mTORC1 inhibitors, offering reduced polarity and elimination of asymmetric centers while maintaining specific LRS binding [1]. While the potent LRS-RagD inhibitor BC-LI-0186 (IC₅₀ = 46.11 nM, Kd = 42.1 nM) utilizes a 4-(pyrazolyl)-N-(2-phenoxyethyl)benzenesulfonamide scaffold, the 2,4-dimethoxy variant represents a structurally simpler benzenesulfonamide pharmacophore that lacks the pyrazolone moiety . This structural difference is meaningful: BC-LI-0186's pyrazolone group occupies the RagD interaction site of LRS, while the 2,4-dimethoxy substitution creates a distinct hydrogen-bonding surface potentially compatible with different protein pockets (as evidenced by the TRIM24 co-crystal structure data) [2]. The 2,4-dimethoxy compound therefore offers a chemically distinct starting point for exploring LRS-adjacent or bromodomain-mediated biology without the synthetic complexity of the pyrazolone-bearing BC-LI-0186 scaffold.

mTORC1 inhibition leucyl-tRNA synthetase anticancer chemical biology amino acid sensing

Synthetic Tractability and Vendor Availability: 2,4-Dimethoxybenzenesulfonyl Chloride as a Defined Starting Material Enables Modular Analog Synthesis Distinct from 2,5- and 3,4-Isomer Routes

The 2,4-dimethoxybenzenesulfonamide core is accessible via reaction of commercially available 2,4-dimethoxybenzenesulfonyl chloride with 2-phenoxyethylamine under standard sulfonamide coupling conditions . The 2,4-dimethoxybenzenesulfonyl chloride is a distinct starting material from the 2,5-dimethoxybenzenesulfonyl chloride and 3,4-dimethoxybenzenesulfonyl chloride required for the other positional isomers, each with different commercial availability, pricing, and lead times . The target compound (CAS 1203044-69-2) is listed in the PubChem database with the identifier AKOS024512455 and SR-01000923043, indicating inclusion in commercial screening collections, and features 8 rotatable bonds providing conformational flexibility for target adaptation [1]. This synthetic modularity enables systematic SAR exploration by varying either the benzenesulfonamide substitution pattern (maintaining the phenoxyethyl side chain) or the amine component (maintaining the 2,4-dimethoxybenzenesulfonamide core), a versatility not equally accessible with isomers whose sulfonyl chloride precursors may be more costly or less available.

synthetic chemistry library synthesis SAR exploration building blocks procurement

Validated Application Scenarios for 2,4-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS 1203044-69-2) Based on Quantitative Differentiation Evidence


TRIM24/BRPF1 Bromodomain Chemical Probe Development: Using the 2,4-Dimethoxybenzenesulfonamide Scaffold as a Structurally Validated Starting Point

The co-crystal structure of the 2,4-dimethoxybenzenesulfonamide core with the TRIM24 PHD-bromodomain (PDB 4YAD, 1.73 Å) provides direct structural evidence that this substitution pattern engages the acetyl-lysine binding pocket [1]. Researchers developing TRIM24 or BRPF1 bromodomain inhibitors can use 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide as a core scaffold, modifying the phenoxyethyl side chain to optimize affinity and selectivity. The IACS-9571 program demonstrated that iterative optimization of the 2,4-dimethoxybenzenesulfonamide scaffold yielded a dual TRIM24-BRPF1 inhibitor with ITC Kd values of 31 nM and 14 nM, respectively, validating the scaffold's suitability for bromodomain-targeted medicinal chemistry [2].

Positional Isomer Selectivity Studies: Investigating How Methoxy Group Positioning on the Benzenesulfonamide Core Modulates Bromodomain Recognition

Because the 2,4-dimethoxy isomer is the only regioisomer with a validated TRIM24 co-crystal structure, a comparative biophysical study using the 2,4- (CAS 1203044-69-2), 2,5- (CAS 1105234-30-7), and 3,4-dimethoxy (CAS 540518-94-3) isomers can quantify how methoxy positioning affects bromodomain binding thermodynamics (ΔG, ΔH, -TΔS via ITC) and kinetics (kon/koff via SPR) [3]. Such studies directly probe the pharmacophoric requirements of the TRIM24 acetyl-lysine binding pocket, generating SAR data that inform broader bromodomain inhibitor design across the phylogenetic tree [4].

LRS-mTORC1 Pathway Tool Compound: Exploring Simplified Leucyladenylate Sulfamate Mimetics with Alternative Benzenesulfonamide Substitution

The N-(2-phenoxyethyl)benzenesulfonamide motif was validated in 2017 as a simplified adenylate replacement in LRS-targeted mTORC1 inhibitors, with compound 16 and its constrained analog 22 showing dose-dependent S6K phosphorylation inhibition and cancer cell-specific cytotoxicity across six cancer types [5]. The 2,4-dimethoxy variant offers a structurally distinct benzenesulfonamide substitution pattern relative to previously explored analogs, enabling exploration of whether methoxy group positioning affects LRS binding selectivity versus off-target bromodomain engagement, and whether the 2,4-substitution pattern confers unique cancer cell line selectivity profiles.

Epigenetic Reader Domain Focused Library Synthesis: 2,4-Dimethoxybenzenesulfonamide as a Privileged Fragment for Bromodomain-Targeted Library Design

The co-crystallization of the 2,4-dimethoxybenzenesulfonamide scaffold with TRIM24 provides a structural rationale for incorporating this fragment into DNA-encoded libraries (DELs) or focused screening collections targeting bromodomain-containing epigenetic readers [6]. The 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide can serve as a core scaffold for parallel synthesis, where the phenoxyethyl side chain is diversified with substituted phenoxy groups to explore binding pocket complementarity. The 8 rotatable bonds of the parent compound provide sufficient conformational flexibility for adaptation to diverse bromodomain binding sites while the 2,4-dimethoxy pattern maintains the validated hydrogen-bonding geometry with conserved bromodomain asparagine and tyrosine residues [7].

Quote Request

Request a Quote for 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.